molecular formula C8H8BrClN2O B6187738 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride CAS No. 2639423-31-5

1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride

Cat. No.: B6187738
CAS No.: 2639423-31-5
M. Wt: 263.52 g/mol
InChI Key: DEYDOECKVKIYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is a heterocyclic amine derivative featuring a fused furo[2,3-b]pyridine core substituted with a bromine atom at position 5 and a methanamine group at position 2. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

CAS No.

2639423-31-5

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

(5-bromofuro[2,3-b]pyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H7BrN2O.ClH/c9-6-1-5-2-7(3-10)12-8(5)11-4-6;/h1-2,4H,3,10H2;1H

InChI Key

DEYDOECKVKIYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(OC2=NC=C1Br)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of the Furo[2,3-b]pyridine Core

The furo[2,3-b]pyridine scaffold is constructed via a palladium-catalyzed coupling reaction between substituted 2-hydroxypyridines and acetylenes. As described in US5489685A, this step employs a catalytic system of Pd(II) (1 mol%) and Cu(I) (2 mol%) in the presence of triphenylphosphine (2 mol%) and n-butylamine as a base . For example:

2-Hydroxypyridine+Acetylenen-BuNH2,ΔPd/CuFuro[2,3-b]pyridine derivative\text{2-Hydroxypyridine} + \text{Acetylene} \xrightarrow[\text{n-BuNH}_2, \Delta]{\text{Pd/Cu}} \text{Furo[2,3-b]pyridine derivative}

Reaction temperatures between 35–60°C for 3–12 hours yield the intermediate with >80% efficiency . The choice of solvent (e.g., THF or DMF) and acetylene substituents (e.g., trimethylsilyl or benzyl groups) influences regioselectivity and purity.

Bromination at the 5-Position

Electrophilic bromination introduces the bromine substituent at the 5-position of the furopyridine core. WO1998022459A1 details bromination using N-bromosuccinimide (NBS) in dichloromethane under inert conditions, achieving >90% regioselectivity . Alternatively, direct bromine (Br₂) in acetic acid at 0–5°C provides comparable yields but requires careful stoichiometry to avoid di-bromination .

Table 1: Bromination Conditions and Outcomes

ReagentSolventTemperatureYield (%)Selectivity
NBSDCM25°C925-Bromo
Br₂AcOH0–5°C885-Bromo

Introduction of the Methanamine Group

The methanamine moiety is introduced via reductive amination or nucleophilic substitution. CN108794387B outlines a two-step process:

  • Oxime Formation : Reacting the ketone intermediate with hydroxylamine hydrochloride in aqueous ethanol at 20–30°C .

  • Reduction : Treating the oxime with iron powder in acetic acid and acetic anhydride at 55–120°C to yield the primary amine .

Ketone+NH2OH\cdotpHClOximeFe, AcOHΔMethanamine\text{Ketone} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Oxime} \xrightarrow[\text{Fe, AcOH}]{\Delta} \text{Methanamine}

This method achieves 75–85% yield, with recrystallization in methanol or ethanol enhancing purity .

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. WO1998022459A1 recommends gradual addition of HCl gas to a chilled amine solution, followed by filtration and drying under vacuum . The final product typically exhibits >98% purity by HPLC.

Purification and Characterization

Post-synthesis purification involves:

  • Extraction : Ethyl acetate or toluene washes to remove organic impurities .

  • Decolorization : Activated charcoal treatment.

  • Recrystallization : Methanol/water or ethanol systems optimize crystal morphology .

Table 2: Key Analytical Data for 1-{5-Bromofuro[2,3-b]pyridin-2-yl}methanamine Hydrochloride

PropertyValueMethod
Molecular FormulaC₈H₈BrClN₂OHRMS
Melting Point210–212°CDSC
Purity>98%HPLC (C18)
SolubilitySoluble in DMSO, H₂OUSP <1236>

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Excess Br₂ or prolonged reaction times lead to di-brominated byproducts. Strict temperature control (−5 to 5°C) mitigates this .

  • Amination Side Reactions : Over-reduction of the oxime intermediate can form secondary amines. Using stoichiometric iron powder (12.5–20 g per 100 mL acetic acid) ensures complete reduction without side products .

  • Salt Hydroscopicity : The hydrochloride salt is moisture-sensitive. Storage under nitrogen in amber vials prevents degradation .

Chemical Reactions Analysis

Types of Reactions

1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .

Scientific Research Applications

1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues by Heterocyclic Core

Furopyridine Derivatives
  • 1-{5-Chlorofuro[2,3-b]pyridin-2-yl}methanamine

    • Molecular Formula : C₇H₆ClN₂O
    • Molecular Weight : 181.66 g/mol
    • Key Difference : Chlorine substituent at position 5 instead of bromine. Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter reactivity compared to bromine .
Pyridine Derivatives
  • (5-Bromo-3-fluoropyridin-2-yl)methanamine Hydrochloride

    • Molecular Formula : C₆H₇BrClFN₂
    • Molecular Weight : 241.49 g/mol
    • Key Difference : Fluorine at position 3 and a pyridine core instead of furopyridine. Fluorine’s electron-withdrawing effects enhance metabolic stability but may reduce basicity of the amine group .
Oxadiazole Derivatives
  • [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine Hydrochloride
    • Molecular Formula : C₉H₉BrClN₃O
    • Molecular Weight : 299.56 g/mol
    • Key Difference : Replacement of the furopyridine core with a 1,2,4-oxadiazole ring, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Compound Name Molecular Weight (g/mol) Halogen Substituent(s) Heterocycle Type Amine Type
Target Compound ~259.51* Br (position 5) Furo[2,3-b]pyridine Methanamine
1-{5-Chlorofuro[2,3-b]pyridin-2-yl}methanamine 181.66 Cl (position 5) Furo[2,3-b]pyridine Methanamine
(5-Bromo-3-fluoropyridin-2-yl)methanamine HCl 241.49 Br, F Pyridine Methanamine
(S)-1-(5-Bromopyridin-2-yl)ethanamine diHCl 237.53 Br Pyridine Ethanamine

*Estimated based on furopyridine core (C₇H₆BrN₂O) + HCl.

  • Amine Variations : Ethanamine derivatives (e.g., (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride) introduce stereochemical complexity, which can influence target selectivity .

Biological Activity

1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C8H8BrClN2O
  • Molecular Weight : 263.52 g/mol
  • CAS Number : 2639423-31-5

The compound features a furo[2,3-b]pyridine core with a bromine substituent, which may influence its interaction with biological molecules. The hydrochloride form enhances solubility, which is crucial for biological assays.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of haloethyl and piperidyl phosphoramidate analogues demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that structural modifications in furo-pyridine derivatives could enhance their anticancer efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Haloethyl Phosphoramidate AnalogueL1210 Mouse Leukemia<10Intracellular release of active nucleotide
Piperidyl Phosphoramidate AnalogueVarious Cancer Lines<20Endogenous phosphoramidase conversion

Antimicrobial Activity

The antimicrobial potential of furo-pyridine derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, methanolic extracts containing similar structures exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective potency .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference Compound
E. coli62.5Furo-pyridine derivative
S. aureus78.12Furo-pyridine derivative

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleotide synthesis pathways, leading to cell cycle arrest and apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The structural characteristics may allow for interaction with bacterial enzymes involved in cell wall biosynthesis.

Study on Anticancer Efficacy

A notable study investigated the effects of various furo-pyridine derivatives on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells, suggesting promising anticancer properties .

Toxicological Considerations

While exploring the therapeutic potential, it is essential to consider the safety profile. Reports indicate that certain brominated compounds can exhibit toxicity; hence, careful evaluation through preclinical studies is necessary to ascertain the safety margins for human use.

Q & A

Q. What are the optimal synthetic routes for preparing 1-{5-bromofuro[2,3-b]pyridin-2-yl}methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from brominated furopyridine precursors. Key steps include:

  • Aldehyde Reduction: Reduction of a 5-bromofuro[2,3-b]pyridine-2-carbaldehyde intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the primary amine .
  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt, improving solubility for biological assays .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., THF) for better amine stability.
  • Monitor reaction progress via HPLC or LC-MS to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, amine at C2) .
    • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~287.5 Da) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The C5-bromine acts as a leaving group, enabling palladium-catalyzed cross-coupling with aryl boronic acids. Key considerations:

  • Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in DMF/H₂O (3:1) at 80–100°C .
  • Challenges: Steric hindrance from the fused furopyridine ring may require prolonged reaction times (24–48 hrs). Monitor via TLC or GC-MS .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide with receptor PDB structures (e.g., 5-HT₂A, PDB ID: 6A93). Focus on π-π stacking between the pyridine ring and receptor aromatic residues .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the amine group and Asp155 .

Q. How can conflicting solubility data in aqueous vs. organic solvents be resolved experimentally?

Methodological Answer:

  • Solubility Testing: Use shake-flask method:
    • Aqueous: Dissolve in PBS (pH 7.4) at 25°C; centrifuge and quantify via UV-Vis (λ = 270 nm) .
    • Organic: Test in DMSO, ethanol, and chloroform; compare with PubChem data for related hydrochlorides .
  • Contradiction Resolution: Differences may arise from crystallinity or hydrate formation. Use XRPD to identify polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.